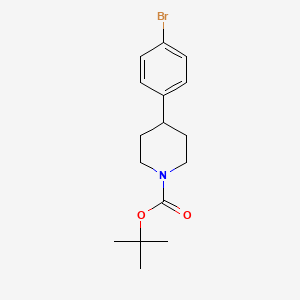

1-N-Boc-4-(4-Bromophenyl)piperidine

Descripción

General Overview and Research Significance of Piperidine (B6355638) Scaffolds

Piperidine and its derivatives are among the most vital synthetic building blocks in drug discovery, featuring prominently in a wide array of pharmaceuticals. nih.govexlibrisgroup.com This class of compounds is present in over twenty classes of pharmaceuticals and various alkaloids. nih.gov The widespread application of piperidine-based structures in medicinal chemistry has led to extensive research, with thousands of scientific papers published on the topic. nih.gov

The significance of the piperidine scaffold lies in its structural and functional properties. Its three-dimensional nature, limited number of rotatable bonds, and potential for chirality allow for the creation of complex molecular architectures that can interact with biological targets in ways that flat aromatic rings cannot. lifechemicals.com The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net These attributes make piperidine-containing compounds valuable in developing treatments for a broad spectrum of conditions, including neurological disorders, cancer, and cardiovascular diseases. exlibrisgroup.comlifechemicals.comchemimpex.com

Strategic Importance of 1-N-Boc-4-(4-Bromophenyl)piperidine as a Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis, particularly in the creation of more complex pharmaceutical agents. pharmaffiliates.comchemicalbook.com The "Boc" (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances the compound's stability and solubility, making it an ideal intermediate for various synthetic transformations. chemimpex.com The presence of the bromophenyl group provides a reactive site for further functionalization, most commonly through cross-coupling reactions.

This compound is a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor in the preparation of (S)-3-(4-bromophenyl)piperidine, an intermediate for the PARP inhibitor Niraparib. patsnap.com It is also utilized in the synthesis of compounds investigated for their potential in treating a range of diseases. The ability to readily modify the bromophenyl moiety allows for the generation of diverse libraries of compounds for drug discovery programs.

The general synthetic utility is highlighted by its role as a precursor to other important intermediates. For example, it can be used to synthesize 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), which is a key intermediate in the manufacture of fentanyl and its analogues. wikipedia.org

Scope and Research Objectives for the Chemical Compound

Research involving this compound is primarily focused on its application in medicinal chemistry and process development for the synthesis of active pharmaceutical ingredients (APIs). The key research objectives include:

Development of Novel Synthetic Methodologies: A significant area of research is the development of efficient and cost-effective methods for the synthesis of this compound itself and its subsequent use in multi-step syntheses. google.com This includes exploring different catalytic systems and reaction conditions to improve yields and reduce byproducts. google.com

Exploration of New Pharmaceutical Agents: The compound serves as a scaffold for the design and synthesis of new chemical entities with potential therapeutic applications. Researchers utilize the piperidine and bromophenyl moieties as starting points for creating novel structures with desired biological activities.

Process Optimization for Pharmaceutical Production: For drug candidates that incorporate this fragment, research is directed towards optimizing the synthetic route to ensure scalability, safety, and economic viability for large-scale production. google.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 769944-78-7 | pharmaffiliates.combiosynce.com |

| Molecular Formula | C16H22BrNO2 | biosynce.com |

| Molecular Weight | 340.26 g/mol | biosynce.com |

| Boiling Point | 398.5 ± 42.0 °C | biosynce.com |

| Density | 1.283 ± 0.06 g/cm³ | biosynce.com |

Synonyms

The following table lists common synonyms for this compound.

| Synonym |

| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate |

| N-Boc-4-(4-bromophenyl)piperidine |

| 1-Boc-4-(4-bromo-phenyl)-piperidine |

| 4-(N-Boc-piperidin-4-yl)bromobenzene |

| 4-(4-bromophenyl)piperidine-1-carboxylic acid tert-butyl ester |

| 1-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, 1,1-dimethylethyl ester |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHLUHRQWYQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650662 | |

| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-78-7 | |

| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 N Boc 4 4 Bromophenyl Piperidine and Analogues

Direct Synthesis Routes to 1-N-Boc-4-(4-Bromophenyl)piperidine

Direct methods for synthesizing this compound typically involve the formation of the key carbon-carbon or carbon-nitrogen bond to construct the 4-arylpiperidine core, followed by or preceded by the introduction of the Boc protecting group.

Methods Involving Bromobenzene (B47551) and Piperidine (B6355638) Derivatization

The construction of the 4-arylpiperidine skeleton can be achieved through modern cross-coupling reactions, where bromobenzene derivatives are coupled with piperidine-based precursors. Two of the most powerful methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling offers a versatile method for forming carbon-carbon bonds. In a typical sequence relevant to the target compound, a piperidine-derived boronic acid or boronate ester is coupled with a brominated aromatic ring. For example, a boronate ester derived from N-Boc piperidone can undergo a palladium-catalyzed cross-coupling with a heteroaryl bromide to form α-heteroaryl piperidines. chemicalbook.com This modular two-step procedure, involving the initial coupling followed by the reduction of the resulting tetrahydropyridine (B1245486), has been successfully applied to a wide range of pharmaceutically relevant substrates. chemicalbook.com A similar strategy could employ a coupling partner like 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene (B50087) with a suitable N-Boc-piperidine-4-boronic ester to generate the desired 4-(4-bromophenyl)piperidine (B1334083) core.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.orgrug.nl In a synthesis targeting the unprotected core of the title compound, 1-(4-bromophenyl)piperidine (B1277246), bromobenzene and piperidine can be reacted in the presence of a base like potassium tert-butoxide. A subsequent bromination step then introduces the bromine atom onto the phenyl ring.

A more direct Buchwald-Hartwig approach could involve the coupling of 4-bromopiperidine (B2556637) with a suitable bromophenyl species, or conversely, the coupling of piperidine with a di-halogenated benzene, such as 1-bromo-4-iodobenzene. Research has shown high selectivity for C-I bond amination in such di-halogenated systems, which would allow for the formation of the desired C-N bond while leaving the bromo-substituent intact for further functionalization. wikipedia.org

Synthesis from 4-Arylpiperidine Precursors and Boc-Protecting Agents

A highly practical and common route to this compound involves the synthesis of the unprotected intermediate, 4-(4'-bromophenyl)piperidine, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.

A patented method demonstrates the synthesis of the 4-(4-bromophenyl)piperidine intermediate via the reduction of a tetrahydropyridine precursor. chemicalbook.com In this process, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) is hydrogenated using a rhodium-on-carbon catalyst to yield the fully saturated piperidine ring with high efficiency. chemicalbook.com

Table 1: Synthesis of 4-(4'-Bromophenyl)piperidine via Hydrogenation chemicalbook.com

| Starting Material | Catalyst | Solvent | Conditions | Yield |

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C | Methanol, Triethylamine (B128534) | H₂ (100 psi), Room Temp, 24h | 98% |

Once the 4-(4'-bromophenyl)piperidine intermediate is obtained, the nitrogen is protected using a Boc-protecting agent, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable organic solvent like dichloromethane (B109758) or tetrahydrofuran, to afford the final product, this compound.

Advanced and Stereoselective Synthetic Approaches

The demand for enantiomerically pure piperidine-containing pharmaceuticals has driven the development of sophisticated asymmetric synthetic methods. These approaches allow for precise control over the stereochemistry of the piperidine ring, which is often critical for biological activity.

Chemo-Enzymatic Dearomatization for Enantioselective Piperidine Synthesis

A powerful strategy that merges chemical synthesis with biocatalysis is the chemo-enzymatic dearomatization of pyridines. libretexts.org This approach provides access to highly enantioenriched 3- and 3,4-substituted piperidines from readily available pyridine (B92270) precursors. wikipedia.orglibretexts.org The core of this methodology is a one-pot cascade reaction involving two key enzymes: an amine oxidase and an ene imine reductase (EneIRED). wikipedia.orgsynquestlabs.com

The process begins with the chemical synthesis of an N-substituted tetrahydropyridine from a pyridine salt. The amine oxidase then catalyzes the in situ oxidation of the tetrahydropyridine to a dihydropyridinium (DHP) species. organic-chemistry.org This DHP intermediate is then asymmetrically reduced by an ene imine reductase, which controls the stereoselective formation of the chiral piperidine product. rug.nlorganic-chemistry.org The utility of this method has been showcased in the synthesis of key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic Niraparib. wikipedia.orglibretexts.orgsynquestlabs.com By selecting the appropriate EneIRED biocatalyst, either enantiomer of the desired product can be accessed with excellent enantioselectivity. rug.nlorganic-chemistry.org

Catalytic Enantioselective Borylative Migration in Piperidine Chemistry

An innovative method for creating chiral functionalized piperidines involves a palladium-catalyzed enantioselective borylative migration. chemicalbook.com This reaction starts with a simple precursor, N-Boc-4-piperidone, which is converted into an alkenyl nonaflate derivative. chemicalbook.com In the presence of a palladium catalyst and a chiral diphosphine ligand (like Taniaphos), this substrate undergoes an unusual borylation reaction that results in a chiral, optically enriched piperidinyl allylic boronate. chemicalbook.com

This allylic boronate is a versatile intermediate that can be used in subsequent reactions, such as carbonyl allylborations and stereoselective cross-couplings, to produce a wide variety of substituted dehydropiperidines. chemicalbook.com Fine-tuning of the reaction conditions has led to high enantioselectivity (up to 92% ee) with low catalyst loadings, and the process has been demonstrated to be scalable to multigram quantities. chemicalbook.com

Table 2: Optimized Catalytic Enantioselective Borylative Migration chemicalbook.com

| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) |

| Alkenyl nonaflate of N-Boc-4-piperidone | 3 mol% Pd(OAc)₂, Taniaphos | Diethyl ether / CPME | up to 92% |

Another related approach is the stepwise dearomatization/borylation of pyridines, which provides access to enantioenriched 3-boryl-tetrahydropyridines, key precursors for chiral piperidines, including the antidepressant drug (-)-paroxetine.

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions for Substituted Piperidines

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidines. A notable example is the asymmetric reductive Heck reaction, which allows for the creation of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. diva-portal.org

This strategy involves a three-step process:

Partial reduction of pyridine to form a dihydropyridine (B1217469) derivative.

A highly regio- and enantioselective rhodium-catalyzed carbometalation of the dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid. This key step furnishes a 3-substituted tetrahydropyridine in high yield and excellent enantioselectivity.

A final reduction step to produce the desired enantioenriched 3-substituted piperidine.

This methodology exhibits broad functional group tolerance and has been successfully applied to the formal syntheses of important pharmaceuticals such as Preclamol and Niraparib. diva-portal.org

Functionalization Strategies Leveraging the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. libretexts.orgnih.gov This palladium-catalyzed reaction pairs the organohalide, in this case, the bromophenyl moiety of the piperidine derivative, with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acid reagents. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This is particularly valuable in drug discovery for exploring structure-activity relationships. The general scheme involves the reaction of the bromo-precursor with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed to optimize the reaction, with systems like CataXCium A Pd G3 showing particular effectiveness in couplings with challenging substrates. nih.gov The choice of base and solvent is also critical for achieving high yields and preventing side reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | 1-N-Boc-4-(biphenyl-4-yl)piperidine | Pd(OAc)2 / DavePhos | CsF | Dioxane/H2O | High |

| 4-Methoxyphenylboronic acid | 1-N-Boc-4-(4'-methoxybiphenyl-4-yl)piperidine | Not Specified | Not Specified | Not Specified | 70 |

| Pyridin-3-ylboronic acid | 1-N-Boc-4-(4-(pyridin-3-yl)phenyl)piperidine | Pd-CataCXium A-G3 | TMSOK | Not Specified | High |

Data is illustrative and based on typical Suzuki-Miyaura reaction outcomes. rsc.orgnih.gov

Lithium-Halogen Exchange and Grignard Reactions for Further Substitution

Beyond arylation, the bromine atom can be exploited through lithium-halogen exchange or the formation of a Grignard reagent, opening pathways for the introduction of a different set of functional groups.

Lithium-Halogen Exchange: This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This process rapidly converts the carbon-bromine bond into a more reactive carbon-lithium bond. wikipedia.org The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to install new functional groups. The rate of exchange generally follows the trend of I > Br > Cl. wikipedia.org The mechanism is believed to proceed through a nucleophilic pathway, potentially involving an "ate-complex" intermediate. harvard.edu

Grignard Reactions: Alternatively, the bromo-substituent can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium halide can then be used in a similar fashion to the aryllithium species to form new carbon-carbon and carbon-heteroatom bonds. While generally less reactive than their organolithium counterparts, Grignard reagents are often preferred for their better functional group tolerance in certain applications.

These methods provide a powerful means to diversify the 4-phenylpiperidine (B165713) scaffold, allowing for the synthesis of a broad range of analogs with tailored properties.

Alkylation Reactions in Piperidine Derivatives

While the focus is often on the bromophenyl moiety, the piperidine ring itself offers opportunities for functionalization, particularly at the nitrogen atom after removal of the Boc protecting group. N-alkylation of the piperidine nitrogen is a common modification. researchgate.netgoogle.com

This transformation can be achieved by reacting the deprotected piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF). researchgate.net The choice of base is crucial; a weaker base may lead to the formation of the ammonium (B1175870) salt, while a stronger base like sodium hydride can facilitate the reaction to completion. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

Multicomponent Reaction Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted piperidines in a single synthetic operation. sciencegate.appmdpi.comelectronicsandbooks.com These reactions combine three or more starting materials in a one-pot process to form a product that contains significant portions of all the initial reactants.

For the synthesis of piperidine scaffolds, MCRs can be designed to rapidly generate diversity. For instance, variations of the Hantzsch dihydropyridine synthesis or Ugi and Passerini reactions can be adapted to create highly substituted piperidine rings or to introduce complex side chains. mdpi.com While not a direct synthesis of this compound itself, MCRs represent a powerful strategy for the de novo synthesis of complex piperidine analogues, which could then be further elaborated. These approaches are highly valued in the construction of chemical libraries for high-throughput screening.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Boc-Group Chemistry in Piperidine (B6355638) Synthesis

The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the nitrogen atom in the piperidine ring. Its presence significantly influences the reactivity and stability of the molecule, facilitating a range of selective modifications. The Boc group enhances the stability of the piperidine ring, allowing for a variety of synthetic transformations that would otherwise be complicated by the reactivity of the secondary amine. niscpr.res.in

The protection of the piperidine nitrogen with a Boc group is a common strategy in multi-step syntheses. niscpr.res.in This protection is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine when desired. nih.gov This reversible protection is fundamental to its utility in complex synthetic pathways.

The electronic and steric properties of the Boc group also play a role in directing the stereochemistry of reactions at adjacent positions on the piperidine ring. The bulky nature of the Boc group can influence the approach of reagents, leading to specific stereoisomers.

Role of Bromine Substituent in Directed Reactions and Reactivity

The bromine atom on the phenyl ring is a key functional group that opens up a wide array of chemical transformations. As a halogen, it serves as an excellent leaving group in various cross-coupling reactions, making 1-N-Boc-4-(4-bromophenyl)piperidine a valuable building block for the synthesis of more complex aryl-substituted piperidines.

The bromine atom's position on the phenyl ring makes it susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a versatile method for elaborating the structure of the molecule.

Furthermore, the bromine substituent can direct ortho-lithiation reactions. Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the position ortho to the bromine atom, creating a nucleophilic center that can react with various electrophiles. This directed ortho-metalation is a powerful tool for regioselective functionalization of the aromatic ring.

A patented method for synthesizing 1-(4-bromophenyl)piperidine (B1277246) involves the reaction of bromobenzene (B47551) and piperidine, followed by a bromination step where the para-selectivity is enhanced by a specific catalyst. google.com

Reaction Kinetics and Optimization of Synthetic Pathways

The efficiency of synthetic routes involving this compound is highly dependent on the reaction conditions. Optimizing these pathways involves a careful consideration of catalysts, solvents, temperature, and reaction times to maximize yields and minimize by-products.

Table 1: Optimization of a Generic Suzuki Coupling Reaction

| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Optimization |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | dppf ligand often provides better stability and reactivity. |

| Base | Na₂CO₃ | K₃PO₄ | A stronger, non-nucleophilic base can accelerate the reaction. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane can improve the solubility of reactants. |

| Temperature | 80 °C | 100 °C | Higher temperature can increase the reaction rate. |

| Yield | 65% | 90% | Optimized conditions lead to a significant increase in product yield. |

Stereochemical Control and Regioselectivity in Piperidine Functionalization

Achieving specific stereochemical outcomes and regioselectivity is a central challenge in the synthesis of substituted piperidines. The inherent structure of this compound and the choice of reagents and catalysts are critical in controlling the functionalization of both the piperidine and the phenyl rings.

The functionalization of the piperidine ring can be directed to specific positions (C2, C3, or C4) by carefully selecting the catalyst and the protecting group on the nitrogen atom. nih.govresearchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions can be guided to different positions on the piperidine ring depending on the catalyst and the nature of the N-protecting group. nih.govnih.gov The use of chiral catalysts can also induce enantioselectivity in these transformations. nih.gov

Regioselective functionalization of the bromophenyl group is primarily achieved through the directed ortho-metalation mentioned earlier or through the inherent directing effects of the bromo and piperidinyl substituents in electrophilic aromatic substitution reactions.

Table 2: Regioselective Functionalization of the Piperidine Ring nih.govnih.gov

| Position | Catalyst/Protecting Group Combination | Reaction Type |

| C2 | Rh₂(R-TCPTAD)₄ / N-Boc | C-H Functionalization |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl | C-H Functionalization |

| C3 | Indirectly via cyclopropanation of N-Boc-tetrahydropyridine | Ring-opening |

Derivatization and Analogue Design in Research

Structural Modification Strategies on the Piperidine (B6355638) Ring

The piperidine moiety of 1-N-Boc-4-(4-bromophenyl)piperidine is a primary target for structural modifications to create diverse analogues. These modifications are crucial for developing new pharmaceutical compounds with improved efficacy and properties. ajchem-a.com

One advanced strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. Chiral dirhodium catalysts have been effectively used to achieve site-selective C-H insertion at the C2 and C4 positions of the piperidine ring. For instance, the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has shown a preference for C4 functionalization on N-arylsulfonyl-piperidines, a related scaffold. nih.gov This approach allows for the introduction of various functional groups with a high degree of stereocontrol. nih.gov A recently developed two-stage process further simplifies piperidine modification by combining biocatalytic C-H oxidation, where enzymes selectively add a hydroxyl group, with nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds efficiently. eurekalert.orgnews-medical.net

Another method employed is electrochemical methoxylation. The reaction of N-Boc-4-(4-bromophenyl)piperidine in methanol with tetraethylammonium p-toluenesulfonate under a constant voltage introduces a methoxy group onto the piperidine ring, forming N-Boc-4-(4-Bromophenyl)-2-methoxypiperidine. nih.gov This intermediate can then be used in subsequent reactions, such as elimination, to generate further derivatives. nih.gov

These sophisticated methods represent a shift towards more efficient and selective synthesis, allowing chemists to bypass traditional multi-step processes for modifying the piperidine core. eurekalert.orgnews-medical.net

Table 1: C-H Functionalization Catalyst and Site Selectivity

| Catalyst | Protecting Group | Preferred Site of Functionalization | Reference |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | N-Boc | C2 (moderate stereocontrol) | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc | C2 (enhanced stereocontrol) | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-p-bromophenylsulfonyl | C4 (4.2:1 selectivity) | nih.gov |

Exploration of Substituent Effects on Reactivity and Biological Activity

The introduction of different substituents onto the this compound framework significantly influences both its chemical reactivity and its interaction with biological targets. The nature, position, and stereochemistry of these substituents are critical determinants of a molecule's pharmacological profile.

Adding polar functional groups, such as hydroxyl groups, can alter a compound's properties by increasing the potential for polar interactions with a protein target, which may enhance binding affinity. nih.gov However, this must be balanced against the energetic cost of desolvation. nih.gov The presence and position of even simple alkyl groups, like a methyl group on the piperidine ring, have been shown to impact the anticancer properties of related sulfonamide derivatives. ajchem-a.com

Physicochemical properties are also heavily influenced by substituents. For example, incorporating a fluorine atom can affect a compound's lipophilicity and, consequently, its biological activity. cymitquimica.com Creating bridged piperidine structures can lead to lower lipophilicity and greater aqueous solubility, which are often desirable traits for drug candidates. nih.gov In other heterocyclic systems, the basicity and lipophilicity of substituents on the piperidine ring have been directly correlated with biological potency. For instance, in a series of antitubercular agents, piperidine-substituted compounds showed higher activity than their morpholine or pyrrolidine counterparts, an effect attributed to differences in these properties. nih.gov

Table 2: Influence of Structural Modifications on Molecular Properties

| Structural Modification | Effect on Physicochemical Properties | Potential Biological Impact | Reference |

|---|---|---|---|

| Introduction of Hydroxyl Groups | Increased polarity | Enhanced protein binding affinity vs. desolvation cost | nih.gov |

| Bridging the Piperidine Ring | Lower lipophilicity, greater aqueous solubility | Improved drug-like properties | nih.gov |

| Addition of Fluorine | Altered lipophilicity | Modified biological activity and metabolic stability | cymitquimica.com |

| Varying N-heterocyclic substituents | Altered basicity and lipophilicity | Significant changes in potency | nih.gov |

Design and Synthesis of Bridged Piperidine Analogues

A key strategy in modern drug design is the introduction of conformational rigidity to a flexible molecule to enhance its binding to a biological target. nih.gov Creating bridged analogues of this compound is one effective way to achieve this. Bridged structures, which contain one- or two-carbon bridges across the piperidine ring, offer several advantages. They can improve physicochemical properties like solubility and lipophilicity and increase the three-dimensionality (sp³ character) of the molecule, which is often associated with successful drug candidates. nih.govenamine.netenamine.net

The synthesis of these bridged structures often utilizes this compound as a key intermediate. nih.gov For example, in the development of antagonists for the P2Y₁₄ receptor, a multi-step synthesis was devised starting from this compound. The process involved electrochemical methoxylation of the piperidine ring, followed by elimination to form an alkene. Subsequent cyclopropanation of the double bond created a one-carbon bridge, yielding a rigid, bicyclic analogue. nih.gov This systematic approach of using one- or two-carbon bridges for conformational control can be adapted to other classes of pharmaceuticals. nih.gov The added rigidity not only helps in optimizing binding interactions but also aids in the computational modeling of how these ligands interact with their receptors. nih.gov

Generation of Complex Molecular Structures through Building Block Utilization

This compound and its close derivatives are highly valued as building blocks in organic synthesis due to their utility in constructing more complex, biologically active molecules. chemimpex.com The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, while the bromophenyl group provides a reactive handle for cross-coupling reactions, and the piperidine core is a common feature in many pharmaceuticals. ajchem-a.comchemimpex.com

This building block is a crucial intermediate in the synthesis of piperidine derivatives with a range of therapeutic applications, including potential analgesic and anti-inflammatory properties. chemimpex.com For instance, N-Boc-4-(4-bromophenyl)piperidine was used as a starting material in the multi-stage synthesis of potent and selective P2Y₁₄ receptor antagonists. nih.gov Similarly, the core 4-aminopiperidine structure, readily accessible from this scaffold, is a key building block for synthesizing CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. nih.gov The use of such pre-formed, functionalized building blocks enables a more convergent and efficient synthesis of complex target molecules. nih.gov The versatility of this scaffold makes it an important tool for researchers aiming to develop novel therapeutic agents. chemimpex.com

Applications in Medicinal Chemistry Research

Development of Novel Therapeutic Agents Utilizing the Piperidine (B6355638) Scaffold

The unique structure of 1-N-Boc-4-(4-bromophenyl)piperidine, featuring a reactive bromine atom and a modifiable piperidine nitrogen upon deprotection, makes it an ideal starting material for creating diverse libraries of compounds. The 4-arylpiperidine motif is a well-established pharmacophore found in numerous centrally active drugs.

The 4-(4-bromophenyl)piperidine (B1334083) framework, directly derivable from this compound, is a key component in the development of multi-target agents for neurodegenerative diseases like Alzheimer's disease. sciforum.netmdpi.com Alzheimer's is a complex condition characterized by multiple pathological factors, including the decline of acetylcholine (B1216132) levels, oxidative stress, and the aggregation of amyloid-β (Aβ) and tau proteins. sciforum.net

Research has focused on synthesizing derivatives of 4-(4-bromophenyl)-4-piperidinol as multi-target-directed ligands (MTDLs) to address these interconnected pathways. sciforum.netmdpi.com In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit key enzymes and pathological processes. Several analogues demonstrated potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. sciforum.netmdpi.com Furthermore, some compounds were effective inhibitors of monoamine oxidase-B (MAO-B), an enzyme linked to oxidative stress in the brain, and also showed the ability to disrupt the formation of Aβ fibrils. sciforum.netmdpi.com

One promising compound from this research, designated AB11, not only showed excellent activity against acetylcholinesterase but also acted as a potent antioxidant and moderately inhibited the aggregation of amyloid-beta. sciforum.net These findings highlight the potential of the 4-(4-bromophenyl)piperidine scaffold in generating lead compounds for the treatment of Alzheimer's disease. sciforum.netmdpi.com

Table 1: Inhibitory Activity of 4-(4-bromophenyl)-4-piperidinol Derivatives in Alzheimer's Disease Models

| Compound | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ Inhibition (%) at 500µM | Antioxidant IC₅₀ (µM) |

|---|---|---|---|---|

| AB11 | 0.029 | 866 | 43.25 | 26.38 |

| AB14 | 0.038 | 763 | N/A | 23.99 |

Data sourced from Rizvi et al., 2022. sciforum.netmdpi.com

The piperidine ring is a core structural feature of many potent opioid analgesics, most notably fentanyl and its numerous analogs. nih.govnih.gov The synthesis of these powerful pain-relief medications often relies on piperidine-based intermediates. For instance, an efficient, optimized synthesis of fentanyl involves the reductive amination of an N-substituted 4-piperidone (B1582916) with aniline (B41778) to create a 4-anilinopiperidine precursor, which is then acylated to yield the final product. nih.govosti.gov

While direct synthesis of a commercially available analgesic from this compound is not prominently documented, its structure makes it a highly valuable intermediate for creating novel analgesic compounds. The Boc-protected nitrogen allows for controlled reactions at other parts of the molecule. Following deprotection, the piperidine nitrogen can be alkylated to introduce various substituents, a key step in modulating the analgesic activity and pharmacological profile of fentanyl-related compounds. nih.gov The 4-(4-bromophenyl) group provides a site for further chemical modification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR) for new analgesic agents.

The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents, with a focus on identifying inhibitors of key viral proteins. nih.gov The piperidine scaffold has emerged in the design of such inhibitors. A study on 1,4,4-trisubstituted piperidines revealed their potential as a novel class of coronavirus inhibitors. nih.gov

An extensive series of these piperidine analogs were synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E) and subsequently against SARS-CoV-2. nih.gov The research identified several compounds with micromolar activity against SARS-CoV-2. Mechanistic studies indicated that these compounds act after the virus enters the host cell, specifically at the stage of viral polyprotein processing. nih.gov This led to the identification of the SARS-CoV-2 main protease (Mpro or 3CLpro) as the likely molecular target. nih.gov

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs that act on novel targets. umw.edu The enzyme β-ketoacyl-ACP synthase A (KasA), which is essential for the synthesis of mycolic acids for the bacterial cell wall, has been identified as an attractive target. umw.edu

A virtual screening effort identified a piperidine-based compound, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, as an inhibitor of KasA and of bacterial growth in vitro. umw.edu This discovery prompted the synthesis of a series of derivatives to explore the structure-activity relationship. The 4-(4-bromophenyl)-4-piperidinol core of this hit compound is directly accessible from this compound. In the subsequent research, various modifications were made to the N-substituent and the 4-phenyl group of the piperidine backbone to optimize inhibitory activity. umw.edu The initial hit compound was shown to inhibit the growth of M. bovis at a concentration of 5 µM, demonstrating the promise of this chemical scaffold for developing new treatments for tuberculosis. umw.edu

Investigations into Molecular Targets and Biological Pathways

The utility of this compound as a scaffold is further underscored by the specific molecular targets and biological pathways that its derivatives have been shown to modulate.

Derivatives built upon the 4-(4-bromophenyl)piperidine core have been the subject of specific enzyme inhibition studies, confirming their therapeutic potential.

CoV Main Protease (Mpro): In the context of antiviral research, 1,4,4-trisubstituted piperidines were investigated for their effect on several key viral enzymes. While they showed no inhibitory activity against the viral polymerase (nsp12) or other enzymes involved in RNA synthesis, they did inhibit the nsp5 main protease (Mpro). nih.gov Although the inhibition was described as modest, in silico modeling supported the plausibility of these compounds binding to the catalytic site of Mpro. This suggests that the 1,4,4-trisubstituted piperidines represent a new class of non-covalent Mpro inhibitors that warrant further optimization. nih.gov

KasA: For antitubercular applications, the enzyme KasA was the primary target. A virtual screen initially predicted that 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol would bind to the active site of KasA. umw.edu Subsequent in vitro testing confirmed that this compound could inhibit the growth of a surrogate species of M. tuberculosis, providing strong evidence that KasA is the molecular target. umw.edu The goal of inhibiting KasA is to prevent the elongation of mycolic acids, which are critical components of the mycobacterial cell wall, thereby killing the bacteria. umw.edu

Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B): In the search for treatments for Alzheimer's disease, derivatives of 4-(4-bromophenyl)-4-piperidinol were specifically tested against enzymes relevant to the disease's pathology. Several compounds were found to be potent inhibitors of AChE and MAO-B, as detailed in the table below. sciforum.netmdpi.com

Table 2: Enzyme Inhibition Data for Selected 4-(4-bromophenyl)-4-piperidinol Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| AB11 | Acetylcholinesterase (AChE) | 0.029 |

| Monoamine Oxidase-B (MAO-B) | 866 | |

| AB14 | Acetylcholinesterase (AChE) | 0.038 |

| Monoamine Oxidase-B (MAO-B) | 763 |

Data sourced from Rizvi et al., 2022. sciforum.netmdpi.com

Ligand Design for Neurotransmitter Transporters (DAT, NET, SERT)

The 4-phenylpiperidine (B165713) core, a key feature of this compound, is a well-established pharmacophore for ligands targeting monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders.

Researchers have synthesized series of 4-phenylpiperidine derivatives to explore their binding affinities for these transporters. researchgate.netuky.edu By modifying substituents on the piperidine nitrogen and the phenyl ring, the selectivity and potency of the ligands can be fine-tuned. For instance, the introduction of a 4-bromophenyl group can influence the electronic properties and binding interactions of the molecule within the transporter's binding pocket. nih.gov The N-Boc protecting group on the piperidine nitrogen in this compound is crucial for synthetic strategies, as it allows for controlled modifications at other positions of the molecule before its removal to yield the final, active ligand.

Studies on related structures have shown that substitutions on the phenyl ring are a critical determinant of transporter affinity and selectivity. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-piperidines demonstrated high binding affinities for DAT, with the ability to modulate binding to SERT and NET through further substitutions. researchgate.netuky.edu This highlights the importance of the substituted phenylpiperidine framework in designing ligands with specific transporter interaction profiles, whether as selective agents for one transporter or as promiscuous ligands designed to interact with multiple transporters simultaneously. researchgate.netuky.edu

Table 1: Examples of Phenylpiperidine Derivatives and their Transporter Affinities This table is illustrative and based on findings from related compound series to demonstrate the principles of ligand design.

| Compound Series | Target Transporter(s) | Key Structural Features | Research Finding |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-piperidines | DAT, SERT, NET | Phenylpropyl side-chain substitutions | Substitutions could alter SERT and NET binding while maintaining high DAT affinity. researchgate.netuky.edu |

| 3-arylnortrop-2-enes | SERT, DAT, NET | 3-aryl and 3-arylmethoxy substitutions | Certain derivatives showed high selectivity and subnanomolar potency for SERT. researchgate.net |

| Piperidine Derivatives | MenA | 4-chloro/4-bromophenyl groups | Replacement of a benzophenone (B1666685) group with these retained inhibitory potency. nih.gov |

Cellular and Biochemical Assay Methodologies in Derivative Screening

Once novel derivatives of this compound are synthesized, they undergo rigorous screening using a variety of cellular and biochemical assays to determine their biological activity. The choice of assay depends on the therapeutic target being investigated.

For derivatives designed as monoamine transporter ligands, biogenic amine uptake inhibition assays are fundamental. uky.edu These assays typically use cells engineered to express a specific transporter (DAT, NET, or SERT) and measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine). The potency of the compound is often expressed as the half-maximal inhibitory concentration (IC₅₀).

In the context of other therapeutic targets, different assays are employed. For example, in the development of CCR5 inhibitors for HIV-1, a calcium mobilization assay is used. nih.gov This assay measures changes in intracellular calcium levels in response to receptor activation, and the ability of a compound to block this response indicates its antagonist activity. The antiviral efficacy of promising compounds is then confirmed in HIV-1 single-cycle assays , which measure the inhibition of viral replication in a cellular model. nih.gov

For enzyme targets, such as the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a cell-free enzyme inhibition assay can be utilized. nih.gov One such method involves monitoring the formation of a product using thin-layer chromatography (TLC) autoradiography with a radiolabeled substrate, allowing for the determination of the IC₅₀ value for the inhibitor. nih.gov

Table 2: Assay Methodologies for Screening Piperidine Derivatives

| Assay Type | Purpose | Example Application | Measured Parameter |

| Biogenic Amine Uptake Inhibition | To screen for activity at neurotransmitter transporters. | Screening of DAT/SERT/NET ligands. uky.edu | IC₅₀ (Inhibition of radiolabeled neurotransmitter uptake). |

| Calcium Mobilization Assay | To screen for receptor antagonists. | Screening of CCR5 inhibitors. nih.gov | IC₅₀ (Inhibition of ligand-induced calcium flux). |

| HIV-1 Single Cycle Assay | To determine antiviral activity. | Evaluation of anti-HIV-1 agents. nih.gov | IC₅₀ (Inhibition of viral replication). |

| Cell-Free Enzyme Inhibition Assay | To screen for enzyme inhibitors. | Screening of MenA inhibitors. nih.gov | IC₅₀ (Inhibition of product formation). |

Design of Biologically Active Piperidine Derivatives

The 4-phenylpiperidine scaffold, for which this compound is a key synthetic intermediate, is featured in a wide array of biologically active molecules targeting diverse receptors and enzymes. wikipedia.org The versatility of this core structure allows medicinal chemists to design derivatives with a range of pharmacological activities.

Examples of biologically active piperidine derivatives include:

CCR5 Inhibitors: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors. nih.gov Based on a pharmacophore model, a "group-reverse" strategy was employed in their synthesis, leading to compounds with anti-HIV-1 activity comparable to the approved drug maraviroc. nih.gov

MenA Inhibitors: In the fight against tuberculosis, piperidine derivatives have been developed as inhibitors of Mycobacterium tuberculosis MenA, an enzyme essential for menaquinone biosynthesis. nih.gov Structure-activity relationship (SAR) studies have explored modifications to different parts of the lead compound to improve potency and drug-like properties. nih.gov

Dopamine D₂ Receptor Ligands: Modification of 4-phenylpiperidine structures has led to the discovery of novel D₂ receptor antagonists with unique "dopaminergic stabilizer" characteristics. nih.gov These compounds have potential applications in treating neuropsychiatric disorders.

Nociceptin (B549756) Receptor Ligands: Series of 4-hydroxy-4-phenylpiperidines have been synthesized and shown to bind with high affinity to the nociceptin receptor, a target for pain modulation. nih.gov

The design process for these derivatives often involves computational modeling to predict binding interactions, followed by chemical synthesis and biological evaluation. The 4-(4-bromophenyl) moiety of the parent compound is particularly useful as the bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity.

Applications in Organic Synthesis and Material Science Research

Role as a Versatile Chemical Building Block for Complex Molecules

1-N-Boc-4-(4-bromophenyl)piperidine is a highly valued building block in synthetic chemistry, primarily due to its bifunctional nature. The piperidine (B6355638) ring is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. nih.govmdpi.comnih.gov The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility, while also allowing for controlled deprotection during multi-step syntheses. nbinno.com

The key to its versatility lies in the 4-bromophenyl substituent. The bromine atom acts as a handle for a wide array of chemical modifications, most notably in transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups, thereby enabling the creation of a diverse library of complex molecular structures. This strategic functionalization is crucial in medicinal chemistry for probing structure-activity relationships during drug discovery. nih.gov

Derivatives of this scaffold are integral to the synthesis of high-value pharmaceuticals, including neurokinin receptor antagonists, anticancer agents, and analgesics. For instance, a related compound, 1-Boc-4-(4-aminophenyl)piperidine, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. rsc.org The piperidine core itself is a fundamental component of many synthetic pharmaceuticals and natural product alkaloids. nih.govnih.gov

Strategies for Enabling Efficient Chemical Reactions

The utility of this compound in synthesis is maximized through modern catalytic methods that enable efficient bond formation. The carbon-bromine bond on the phenyl ring is particularly amenable to palladium- and copper-catalyzed cross-coupling reactions, which are foundational strategies in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. N-Boc-piperidine derivatives bearing an aryl halide can be efficiently coupled with various organozinc reagents. For example, the direct α-arylation of a protected 4-hydroxy piperidine has been achieved via a one-pot Negishi cross-coupling sequence, demonstrating high yields and diastereoselectivity.

Copper-Catalyzed Cross-Coupling: The Ullmann condensation, a copper-catalyzed reaction, is another effective strategy. Research has demonstrated the N-arylation of N-Boc protected piperazines with aryl iodides using a CuBr/1,1'-bi-2-naphthol (BINOL) catalytic system. This approach affords N-arylated products in moderate to good yields and is applicable to the synthesis of complex drug molecules. The Boc-protecting group is crucial in these reactions, as it enhances stability and selectivity, streamlining the synthesis process. rsc.org

These catalytic strategies are summarized in the table below, illustrating the conditions under which aryl-halide-substituted piperidines can be functionalized.

| Reaction Type | Catalyst System | Reactants | Key Features |

| Negishi Coupling | Pd(OAc)₂, t-Bu₃P·HBF₄ | N-Boc-2-lithiopiperidine (transmetalated to organozinc), Aryl Bromide | High tolerance for functional groups; high yields and enantioselectivity. |

| Ullmann-Type Coupling | CuBr / rac-BINOL | N-Boc-piperazine, Aryl Iodide | Enables N-arylation of cyclic secondary amines; moderate to good yields. |

Preparation of Polymeric Materials

The application of this compound extends beyond small-molecule synthesis into the field of material science. The reactive bromophenyl group makes it a suitable monomer for incorporation into polymer chains through cross-coupling polymerization techniques like Suzuki, Stille, or Heck reactions.

A related compound, 1-Boc-4-(4-aminophenyl)piperidine, is noted for its value in creating functionalized polymers and advanced materials. rsc.org Its incorporation into polymeric structures contributes to the development of composites with improved mechanical or functional properties. rsc.org Similarly, the piperazine moiety, a close structural relative of piperidine, has been used to synthesize novel biocompatible polymers with antimicrobial properties. nih.gov These polymers can be designed to target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and leading to cell death. nih.gov

Exploration in Targeted Drug Delivery Systems

The structural motifs present in this compound are of significant interest for applications in drug delivery. Polymeric materials are widely recognized for their ability to function as carriers for bioactive molecules, enabling controlled release and targeted delivery to specific sites within the body. nih.gov

Functionalized piperidines can be incorporated into polymeric systems to create advanced drug delivery vehicles. nih.gov For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and show potential for fighting microbial infections. nih.gov These polymeric films can maintain interaction with tissue to ensure the controlled release of therapeutic molecules, making them promising for developing advanced drug delivery systems. nih.gov The synthesis of functional polymer particles, such as nanoparticles or microparticles, is a key strategy in this field. These particles can be engineered with specific surface chemistries to bind biologically active compounds and interact with cellular receptors for targeted delivery.

By serving as a monomer or a functionalizing agent, derivatives of this compound can be used to create polymers for such systems. The piperidine unit can impart desirable physicochemical properties, such as improved bioavailability or cellular uptake, to the final drug delivery formulation.

Advanced Spectroscopic and Computational Studies

Structural Elucidation Techniques for Piperidine (B6355638) Derivatives

The definitive identification and characterization of 1-N-Boc-4-(4-Bromophenyl)piperidine and related derivatives rely on a suite of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. In ¹H NMR, the signals for the piperidine ring protons typically appear as complex multiplets, while the tert-butyl protons of the Boc group produce a characteristic singlet. The aromatic protons of the 4-bromophenyl group exhibit distinct splitting patterns in the aromatic region of the spectrum. For instance, in similar N-Boc-piperidine structures, the Boc group's protons typically resonate around 1.4 ppm, and the piperidine ring protons are found between 1.0 and 4.0 ppm. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. For N-Boc protected amines, a characteristic loss of the Boc group or isobutylene (B52900) is often observed. nist.gov The mass spectrum of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, shows a base peak at m/z 57, corresponding to the tert-butyl cation, which is a common fragment for Boc-protected compounds. policija.si

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the Boc protecting group. Other characteristic bands include C-H stretching vibrations for the aliphatic and aromatic regions and C-N stretching vibrations.

A summary of expected spectroscopic data for the structural motifs in this compound is presented below.

| Spectroscopic Technique | Structural Moiety | Expected Characteristic Signal |

| ¹H NMR | Boc Group (-C(CH₃)₃) | Singlet, ~1.4 ppm |

| Piperidine Ring Protons | Multiplets, ~1.5 - 4.0 ppm | |

| Bromophenyl Protons | Doublets, ~7.0 - 7.5 ppm | |

| ¹³C NMR | Boc Carbonyl (C=O) | ~154 ppm |

| Boc Quaternary Carbon | ~80 ppm | |

| Bromophenyl Carbons | ~120 - 140 ppm | |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ | m/z = 340.26 (for C₁₆H₂₂BrNO₂) |

| Boc Fragment [C(CH₃)₃]⁺ | m/z = 57 | |

| Infrared (IR) Spectroscopy | Boc Carbonyl (C=O) | Strong absorption, ~1690 cm⁻¹ |

| C-Br Stretch | ~500 - 600 cm⁻¹ |

In Silico Modeling for Ligand-Target Interactions

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of this compound, these studies are crucial for rational drug design, helping to understand how modifications to the piperidine scaffold affect interactions with biological macromolecules.

The process involves using software packages to place a 3D model of the ligand into the binding site of a target protein, whose structure is often obtained from the Protein Data Bank (PDB). The software then calculates a "docking score," which estimates the binding affinity. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex.

For example, docking studies on piperidine-based inhibitors targeting the sigma-1 (S1R) receptor have shown that the piperidine nitrogen can form a crucial salt bridge with acidic residues like Glu172, strongly anchoring the ligand in the binding site. nih.gov The phenyl group often occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces. nih.gov Similarly, studies on piperidine analogs as farnesyltransferase inhibitors highlight the importance of aromatic and hydrogen bond acceptor/donor groups for activity. nih.gov

| Target Protein Example | Key Interacting Residues | Type of Interaction | Relevant Ligand Moiety |

| Sigma-1 Receptor (S1R) | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | Piperidine Nitrogen |

| Acetyl-CoA Carboxylase (ACC) | Glu-2230, Gly-2162 | Hydrogen Bond | Carbonyl Groups |

| Farnesyltransferase (FTase) | Not specified | Hydrophobic, Electrostatic | Aromatic Ring, Donor/Acceptor Groups |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating properties derived from the electron density, DFT provides insight into a molecule's stability, reactivity, and potential interaction sites. Common calculations are performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netnih.gov

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov The Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), can be derived from the HOMO and LUMO energies. nih.gov These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively, which is vital for predicting its behavior in chemical reactions.

| DFT Descriptor | Significance | Typical Application |

| HOMO Energy | Represents the ability to donate an electron. | Predicts sites for electrophilic attack. |

| LUMO Energy | Represents the ability to accept an electron. | Predicts sites for nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. |

| Global Electrophilicity (ω) | Measures the propensity to accept electrons. | Predicts reactivity in polar reactions. |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. | Relates to the stability of the molecule. |

Conformational Analysis of Piperidine Ring Systems

The piperidine ring in this compound is not planar and, similar to cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The large N-Boc group also has a significant conformational impact. It can restrict the ring's ability to "flip" between the two chair conformations and can influence the rotational barrier around the C-N bond. The interplay between the N-Boc group and the 4-substituent determines the dominant conformation of the molecule in solution. Molecular mechanics calculations can be used to predict the relative energies of different conformers, confirming that electrostatic interactions are key determinants of conformational preference. nih.gov

| Substituent Position | Relative Stability | Reason |

| Equatorial | More Stable | Minimizes steric hindrance (1,3-diaxial interactions). |

| Axial | Less Stable | Experiences steric clash with axial hydrogens at C-2 and C-6. |

Future Research Directions and Translational Potential

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 1-N-Boc-4-(4-Bromophenyl)piperidine and its derivatives is a critical aspect that directly impacts its accessibility for research and potential commercialization. While established synthetic methods exist, future research will undoubtedly focus on the development of more sustainable and efficient routes, aligning with the principles of green chemistry. nih.govfigshare.com

Key areas for advancement include:

Catalytic Systems: Exploring novel and more efficient catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, can lead to milder reaction conditions, reduced waste, and higher yields. ajchem-a.comresearchgate.net The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. nih.gov

Flow Chemistry: Continuous flow protocols offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. acs.org Developing a continuous flow synthesis for this compound could streamline its production and enable rapid library synthesis for high-throughput screening.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers unparalleled selectivity and sustainability. news-medical.net Investigating enzymatic routes for the key bond-forming reactions in the synthesis of this compound could lead to highly efficient and environmentally benign processes.

Alternative Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a fundamental aspect of sustainable chemistry. rasayanjournal.co.inrsc.org Research into the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions for the synthesis of this piperidine (B6355638) derivative is a promising avenue. rasayanjournal.co.in

Discovery of Novel Biological Activities for Piperidine Derivatives

The piperidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. researchgate.netajchem-a.com While this compound is primarily recognized as a synthetic intermediate, its derivatives hold immense potential for the discovery of novel therapeutic agents.

Future research should focus on exploring the following biological activities:

Antiviral Properties: Recent studies have identified piperidine-based derivatives as potent inhibitors of various viruses, including the influenza virus. nih.govrsc.org Screening libraries of compounds derived from this compound against a panel of viral targets could lead to the discovery of new antiviral agents.

Antimicrobial and Antifungal Activity: The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Piperidine derivatives have shown promise in this area. researchgate.netmdpi.com

Anticancer Activity: The piperidine scaffold is present in several anticancer drugs. ajchem-a.com Derivatives of this compound could be investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate key signaling pathways involved in tumorigenesis.

Neurodegenerative Diseases: Piperidine-containing compounds have been explored as potential treatments for neurodegenerative disorders such as Alzheimer's disease. ajchem-a.comajchem-a.com The structural features of this compound make it an attractive starting point for the design of ligands for targets implicated in these diseases.

Sigma Receptor Modulation: Spirocyclic piperidine derivatives have been synthesized as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov

The diverse biological activities of piperidine derivatives are often linked to their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization

Systematic exploration of the chemical space around the this compound scaffold is crucial for optimizing its biological activity and physicochemical properties. Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the molecule's structure affect its biological activity. acs.orgnih.govresearchgate.netacs.orgnih.govnih.gov

Key areas for SAR and SPR optimization include:

Modification of the Phenyl Ring: The bromine atom on the phenyl ring serves as a convenient handle for further functionalization through cross-coupling reactions. Introducing a variety of substituents at this position can significantly impact potency and selectivity for a given biological target.

Variation of the Piperidine Ring Substituents: The piperidine ring itself offers multiple points for modification. The N-Boc protecting group can be removed and replaced with a wide range of substituents to modulate the compound's properties. acs.org

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound effect on biological activity. nih.govrsc.org The synthesis and evaluation of stereoisomerically pure derivatives will be essential for developing potent and selective drug candidates.

Structure-Property Relationship (SPR) studies will be equally important to ensure that optimized compounds possess drug-like properties, such as good solubility, metabolic stability, and oral bioavailability.

Integration into High-Throughput Synthesis and Screening Platforms

The integration of this compound into high-throughput synthesis and screening (HTS) platforms is a critical step towards accelerating the discovery of new drug leads. The modular nature of this compound makes it an ideal building block for the creation of large and diverse chemical libraries. researchgate.net

Future efforts should focus on:

Combinatorial Chemistry: Utilizing this compound as a scaffold in combinatorial synthesis will enable the rapid generation of thousands of new compounds for biological screening.

Automated Synthesis: The development of automated synthesis platforms for the derivatization of this compound will significantly increase the efficiency of library production.

High-Throughput Screening (HTS): Screening the resulting libraries against a wide range of biological targets using HTS will be essential for identifying novel hits and lead compounds. nih.gov The identification of a piperidine-based derivative as an influenza virus inhibitor was initially achieved through a high-throughput screen. rsc.org

The combination of efficient, sustainable synthesis, comprehensive biological evaluation, and systematic SAR/SPR optimization, all integrated within a high-throughput discovery framework, will unlock the full therapeutic potential of derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-N-Boc-4-(4-Bromophenyl)piperidine, and how can reaction conditions be optimized?

- Methodology :

-

Boc Protection : Start with 4-(4-bromophenyl)piperidine, and introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

-

Coupling Reactions : For aryl substitution, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed, depending on the target substituents .

- Optimization Tips :

-

Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group.

-

Monitor reaction progress via TLC or LC-MS.

-

Adjust equivalents of reagents (e.g., 1.2–1.5 eq Boc₂O) to minimize side products.

Table 1: Synthetic Parameters Comparison

Method Reagents Temperature Yield (%) Reference Boc Protection Boc₂O, TEA, DCM 0–25°C 75–85 Suzuki Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 80–100°C 60–70

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers confirm its structure?

- Techniques :

- ¹H/¹³C NMR :

- Key Signals :

- Boc group: tert-butyl singlet at δ 1.4–1.5 ppm (¹H) and 80–85 ppm (¹³C) .

- Piperidine protons: Multiplets between δ 2.5–4.0 ppm for axial/equatorial H .

- FT-IR :

- Boc carbonyl stretch at ~1680–1720 cm⁻¹ .

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 277.18 (C₁₆H₂₄N₂O₂Br requires 377.08) .

Q. How should purification and storage protocols be designed to ensure compound stability?

- Purification :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted Boc reagents .

- Recrystallization in ethanol/water mixtures improves purity (>98%) .

- Storage :

- Store at -20°C in airtight, light-protected containers to prevent Boc group hydrolysis .

- Monitor stability via periodic LC-MS to detect degradation (e.g., free amine formation).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Methods :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., opioid receptors) .

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

- Data Discrepancy Example :

- Issue : Observed ¹H NMR splitting patterns deviate from expected multiplicities due to piperidine ring puckering.

- Resolution : Perform variable-temperature NMR to assess conformational flexibility .

- Yield Optimization :

- If yields drop below 60%, re-examine catalyst loading (e.g., Pd catalysts for cross-coupling) or Boc protection efficiency .

Q. What regulatory compliance measures apply to this compound as a precursor chemical?

- Regulatory Context :

- Classified under Category II precursor chemicals in China (effective Sept 2024) due to structural similarity to opioid intermediates .

- Requires permits for production, transport, and export; non-compliance risks legal penalties .

Q. What role does this compound play in synthesizing bioactive molecules, and are there published case studies?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.